molecular formula C11H9FN2O2 B1441714 2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid CAS No. 1354949-82-8

2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid

Cat. No. B1441714
CAS RN: 1354949-82-8
M. Wt: 220.2 g/mol
InChI Key: KKIHTCNLUMKUPY-UHFFFAOYSA-N
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Description

The compound “2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid” is a derivative of pyrazole, which is a five-membered heterocycle . Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .


Synthesis Analysis

Fluorinated pyrazoles play an important role in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . A huge variety of synthesis methods and synthetic analogues have been reported over the years . Some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .

Scientific Research Applications

Synthesis and Biological Activities

Pyrazoles, including structures similar to 2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid, are prominent in synthetic chemistry due to their diverse biological and chemical properties. These compounds are synthesized via various methods, including microwave-assisted reactions, offering potential as antimicrobial, antifungal, antiviral, and antioxidant agents. The versatility in their synthesis and the wide range of biological activities make pyrazole derivatives valuable in pharmaceutical and agrochemical applications (Sheetal et al., 2018).

Heterocyclic Chemistry and Dyes Synthesis

Pyrazole derivatives are utilized as scaffolds in the synthesis of various heterocyclic compounds, showcasing their reactivity and application in creating complex structures. This includes the development of dyes and other heterocyclic systems, highlighting the compound's role in synthetic and applied chemistry (M. A. Gomaa & H. Ali, 2020).

Organic Synthesis and Medicinal Chemistry

The pyrazole moiety serves as a pharmacophore in medicinal chemistry, contributing to the development of compounds with anticancer, analgesic, anti-inflammatory, and antiviral properties. The synthesis of pyrazole heterocycles, therefore, is of significant interest for creating biologically active molecules, which may include derivatives like this compound (A. M. Dar & Shamsuzzaman, 2015).

Environmental and Industrial Applications

In addition to biological activities, pyrazole derivatives have been explored for environmental and industrial applications. This includes their potential use in corrosion inhibition, highlighting the chemical's versatility beyond pharmaceuticals. Such applications underline the importance of understanding the chemical properties and reactivity of compounds like this compound (M. Goyal et al., 2018).

properties

IUPAC Name

2-[1-(4-fluorophenyl)pyrazol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c12-8-1-3-10(4-2-8)14-6-5-9(13-14)7-11(15)16/h1-6H,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKIHTCNLUMKUPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=N2)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1354949-82-8
Record name 2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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